

2-Chloro-4-(pyridin-3-yl)pyrimidine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-(pyridin-3-yl)pyrimidine

Cat. No.: B1279729

[Get Quote](#)

In-Depth Technical Guide: 2-Chloro-4-(pyridin-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a potential synthetic route for **2-Chloro-4-(pyridin-3-yl)pyrimidine**. Additionally, it touches upon the broader biological context of pyrimidine derivatives.

Core Molecular Data

The fundamental molecular and physical properties of **2-Chloro-4-(pyridin-3-yl)pyrimidine** are summarized in the table below, providing a quick reference for researchers.

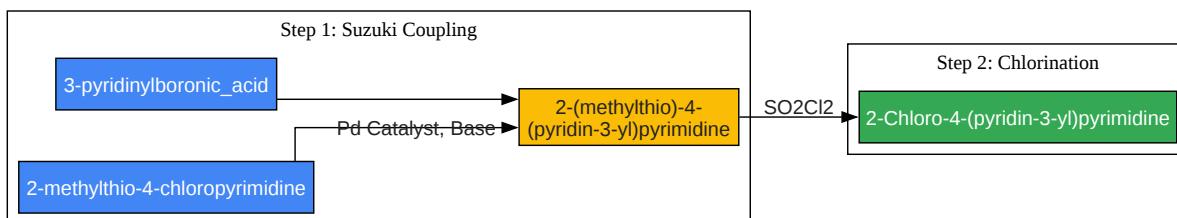
Property	Value	Source
Molecular Formula	C ₉ H ₆ CIN ₃	[1] [2]
Molecular Weight	191.62 g/mol	[1] [2]
CAS Number	483324-01-2	[1] [2]
IUPAC Name	2-chloro-4-(pyridin-3-yl)pyrimidine	[2]
Canonical SMILES	C1=CC(=CN=C1)C2=CC=NC(=N2)Cl	[3]
InChI Key	MGQROXOMFRGAOY-UHFFFAOYSA-N	[1] [3]
Appearance	White solid (predicted)	
XLogP3	1.8	[3]
Boiling Point	399.5±22.0 °C at 760 mmHg	[1]
Density	1.3±0.1 g/cm ³	[1]

Synthesis Protocol

The following is a plausible experimental protocol for the synthesis of **2-Chloro-4-(pyridin-3-yl)pyrimidine**, adapted from a general method for preparing 2-chloro-4-substituted pyrimidine compounds.[\[2\]](#) This protocol involves a two-step process starting from a 2-methylthio-4-substituted pyrimidine intermediate.

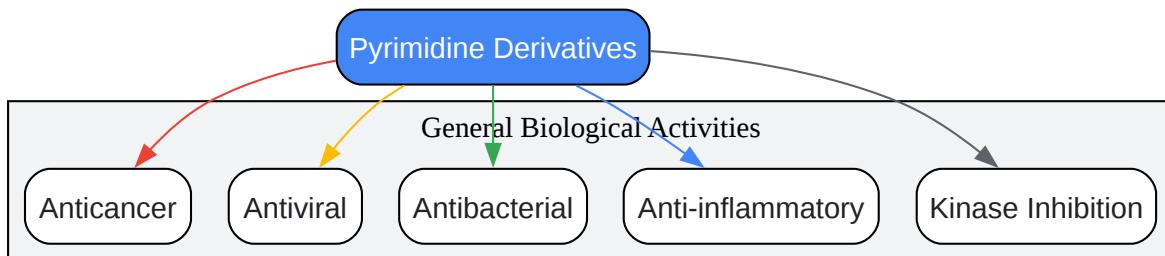
Step 1: Synthesis of 2-(methylthio)-4-(pyridin-3-yl)pyrimidine

- In a suitable reaction vessel, dissolve 2-methylthio-4-chloropyrimidine and 3-pyridinylboronic acid in a solvent mixture of toluene, ethanol, and water.
- Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.


- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 2-(methylthio)-4-(pyridin-3-yl)pyrimidine.

Step 2: Chlorination to **2-Chloro-4-(pyridin-3-yl)pyrimidine**

- Dissolve the 2-(methylthio)-4-(pyridin-3-yl)pyrimidine intermediate from Step 1 in a suitable solvent, such as dichloromethane.
- Cool the solution in an ice bath.
- Slowly add a chlorinating agent, such as sulfonyl chloride (SO_2Cl_2), to the cooled solution.^[2]
- Stir the reaction mixture at a low temperature for a specified period, monitoring the reaction by TLC or LC-MS.
- Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **2-Chloro-4-(pyridin-3-yl)pyrimidine**.
- Further purify the product by recrystallization or column chromatography if necessary.


Visualized Synthetic Pathway and Biological Context

To aid in the understanding of the chemical transformation and the potential biological relevance of this class of compounds, the following diagrams are provided.

[Click to download full resolution via product page](#)

A potential two-step synthesis of **2-Chloro-4-(pyridin-3-yl)pyrimidine**.

[Click to download full resolution via product page](#)

General biological activities of pyrimidine derivatives.

Pyrimidine-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.^{[4][5][6][7]} The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents. Derivatives have been shown to exhibit a wide range of pharmacological properties, including but not limited to anticancer,

antiviral, antibacterial, and anti-inflammatory effects.^{[5][7]} Many of these activities are attributed to their ability to act as kinase inhibitors or to interfere with metabolic pathways.^[4] While the specific biological role of **2-Chloro-4-(pyridin-3-yl)pyrimidine** is not extensively documented in publicly available literature, its structural motifs suggest potential for biological activity, making it a compound of interest for further investigation in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-(pyridin-3-yl)pyrimidine | C9H6ClN3 | CID 11805543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. PubChemLite - 2-chloro-4-(pyridin-3-yl)pyrimidine (C9H6ClN3) [pubchemlite.lcsb.uni.lu]
- 4. pharmatutor.org [pharmatutor.org]
- 5. wjarr.com [wjarr.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Chloro-4-(pyridin-3-yl)pyrimidine molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279729#2-chloro-4-pyridin-3-yl-pyrimidine-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com